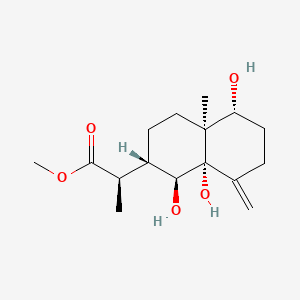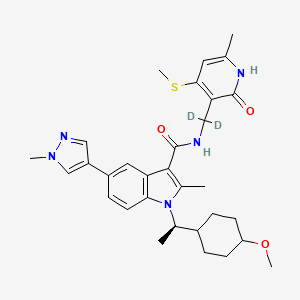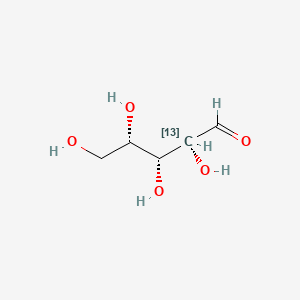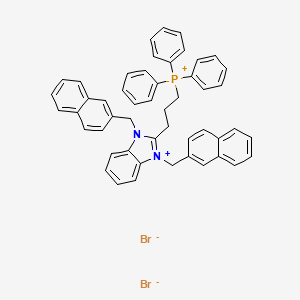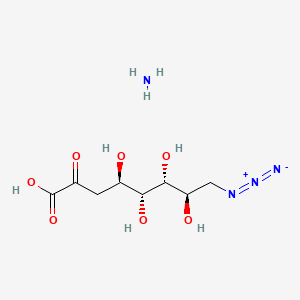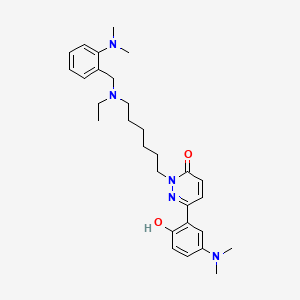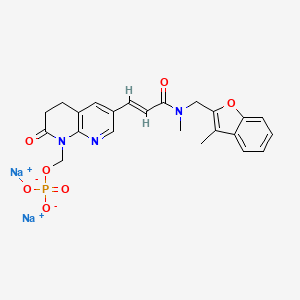
Afabicin (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afabicin (disodium) is a first-in-class antibiotic specifically designed to target staphylococcal infections. It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component in the fatty acid synthesis pathway of staphylococci . This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant strains .
准备方法
Afabicin (disodium) is synthesized through a series of chemical reactions that convert the precursor molecule into the active form. The synthetic route involves the phosphorylation of afabicin desphosphono to produce afabicin (disodium). The reaction conditions typically include the use of phosphorylating agents and specific solvents to facilitate the conversion . Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product .
化学反应分析
Afabicin (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Afabicin (disodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth and survival.
Medicine: It is being developed as a treatment for staphylococcal infections, including MRSA and other antibiotic-resistant strains. .
作用机制
Afabicin (disodium) exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. The active moiety of afabicin binds to the FabI enzyme, preventing the reduction of enoyl-acyl carrier protein to acyl-acyl carrier protein. This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cell .
相似化合物的比较
Afabicin (disodium) is unique in its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Triclosan: An antibacterial and antifungal agent that also targets the FabI enzyme but has broader activity against various bacteria.
Isoniazid: An antibiotic used to treat tuberculosis that targets the InhA enzyme, a homolog of FabI in mycobacteria.
CG400549: A FabI inhibitor in clinical trials for the treatment of staphylococcal infections.
Afabicin (disodium) stands out due to its narrow spectrum of activity, which minimizes the impact on the intestinal microbiota and reduces the risk of cross-resistance with other antibiotic classes .
属性
分子式 |
C23H22N3Na2O7P |
|---|---|
分子量 |
529.4 g/mol |
IUPAC 名称 |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChI 键 |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
手性 SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)




